molecular formula C22H23ClN2O2S B2753415 1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine CAS No. 681854-21-7

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No. B2753415
CAS RN: 681854-21-7
M. Wt: 414.95
InChI Key: MNYWFGLDGQRWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .

Scientific Research Applications

Cytochrome P450 Enzyme Involvement in Drug Metabolism

The metabolism of novel antidepressants, such as Lu AA21004, which shares a structural motif with piperazine derivatives, involves the cytochrome P450 enzyme system. This compound is metabolized into various metabolites, including a 4-hydroxy-phenyl metabolite and a benzoic acid derivative, through enzymatic reactions facilitated by CYP2D6, CYP3A4/5, and other enzymes. These findings highlight the significance of piperazine derivatives in studying drug metabolism and enzyme interactions (Hvenegaard et al., 2012).

Development of Adenosine A2B Receptor Antagonists

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the development of adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These compounds, including derivatives with chlorobenzyl piperazine-1-sulfonyl groups, have shown potential in various pharmacological applications, indicating the utility of piperazine derivatives in receptor-targeted drug development (Borrmann et al., 2009).

Factor Xa Inhibitors for Thrombosis

A series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines have been synthesized and evaluated for their in vitro inhibitory activities against factor Xa, a key enzyme in the coagulation cascade. Some compounds showed potent inhibitory activities, highlighting the role of sulfonyl piperazine derivatives in developing new therapeutics for thrombosis (Haginoya et al., 2004).

Anticancer Evaluation of Piperazine Derivatives

Polyfunctional substituted 1,3-thiazoles with piperazine substituents have been studied for their anticancer activity. Compounds with specific structural features showed significant efficacy against various cancer cell lines, demonstrating the potential of piperazine derivatives in cancer research (Turov, 2020).

properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c1-16-6-5-9-21(17(16)2)24-12-14-25(15-13-24)28(26,27)22-11-10-20(23)18-7-3-4-8-19(18)22/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWFGLDGQRWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

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